N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide

概述

描述

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxypyridine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 6-methoxypyridin-3-amine with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

化学反应分析

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-2-methylbenzene-1-sulfonamide.

Reduction: Formation of N-(6-methoxypyridin-3-yl)-2-methylbenzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Inhibition of Voltage-Gated Sodium Channels

One of the notable applications of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide is its use as an inhibitor of voltage-gated sodium channels (Nav), specifically Nav 1.7. This channel plays a critical role in pain signaling pathways. The inhibition of Nav channels has been linked to potential treatments for various pain disorders, including chronic pain conditions .

Case Study:

A study demonstrated that compounds similar to this compound effectively reduced pain responses in animal models by blocking these channels, suggesting a pathway for developing new analgesics.

Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is implicated in several inflammatory diseases, making it a significant target for drug development. Research indicates that sulfonamide derivatives can inhibit the NLRP3 inflammasome, which plays a central role in diseases such as Alzheimer's and myocardial infarction .

Case Study:

In vivo studies using mouse models have shown that analogs of this compound can reduce inflammation and improve cardiac function post-myocardial ischemia by inhibiting the NLRP3 pathway. This highlights the compound's potential in treating cardiovascular diseases and neurodegenerative disorders.

Anticancer Properties

Recent research has explored the anticancer properties of sulfonamide compounds, including this compound. These compounds have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in tumor growth and metastasis.

Data Table: Anticancer Activity of Sulfonamide Derivatives

| Compound | Ki (μM) | Selectivity Ratio (CA IX/CA XII) | GI50 (μM) |

|---|---|---|---|

| 5g | 0.3 | 5 | 2.3 |

| 5b | 0.5 | 12 | 2.8 |

| Control (Doxorubicin) | 0.03 | - | - |

The table summarizes the inhibitory constants (Ki) and growth inhibition concentrations (GI50) for selected sulfonamide derivatives against cancer cell lines, indicating their efficacy compared to established chemotherapeutics like doxorubicin .

作用机制

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxypyridine moiety can enhance the binding affinity and selectivity of the compound for its target .

相似化合物的比较

Similar Compounds

- N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine

- N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine

Uniqueness

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide is unique due to the presence of both a methoxypyridine and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

生物活性

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

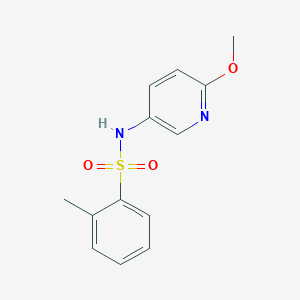

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxypyridine moiety and a sulfonamide group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that sulfonamides, including this compound, exhibit a range of biological activities such as antibacterial, antifungal, and potential anticancer properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

These results indicate significant antimicrobial potential, particularly against Candida albicans and certain bacterial strains.

Antitubercular Activity

The compound has shown promise in antitubercular activity against Mycobacterium tuberculosis. In a study evaluating various derivatives, this compound exhibited an IC50 value indicating effective inhibition of bacterial growth.

Table 2: Antitubercular Activity Data

This data suggests that the compound could be further developed as a lead candidate for tuberculosis treatment.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) indicate that this compound exhibits low toxicity, making it a candidate for further pharmacological studies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyridine ring or sulfonamide group can significantly influence its potency and selectivity against specific targets.

Key Findings in SAR Studies:

- Pyridine Substitution : Alterations in the position or type of substituents on the pyridine ring can enhance antimicrobial activity.

- Sulfonamide Modifications : Variations in the sulfonamide group can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

Recent studies have explored the use of this compound in combination therapies for enhanced efficacy against resistant strains of bacteria and tuberculosis. These studies highlight the compound's potential in overcoming common resistance mechanisms observed in pathogens.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 6-methoxypyridin-3-amine and 2-methylbenzenesulfonyl chloride in pyridine, achieving an 88% yield . Optimization includes:

- Solvent Choice : Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

- Temperature Control : Room temperature minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

- Key Considerations : Monitor reaction completion via TLC, and ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral markers?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Look for the methoxy proton signal at δ ~3.8 ppm (singlet, 3H) and aromatic protons in the pyridine (δ 6.5–8.5 ppm) and benzene (δ 7.0–7.5 ppm) regions .

- FTIR : Confirm sulfonamide formation via S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹, and N–H stretch (if present) near 3300 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight with ESI-MS ([M+H]+ expected at m/z 307.1).

Q. What preliminary biological screening approaches are recommended to assess its potential as a lead compound?

- Methodological Answer :

- Antimicrobial Assays : Follow CLSI guidelines for disk diffusion or microdilution against Gram-positive/negative bacteria and fungi, using sulfonamide antibiotics (e.g., sulfamethoxazole) as positive controls .

- Receptor Binding Studies : If targeting orexin receptors (e.g., OX2), use radiolabeled analogs (e.g., [11C]EMPA) for competitive binding assays .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict electronic properties and reactivity?

- Methodological Answer :

- Basis Set Selection : Use B3LYP/6-31G* to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Validation : Compare computed NMR chemical shifts (via GIAO method) with experimental data to refine functional groups’ electronic environments .

Q. What advanced crystallographic refinement strategies should be employed when resolving structural ambiguities in sulfonamide derivatives?

- Methodological Answer :

- Software : Use SHELXL for high-resolution refinement. Apply TWIN/BASF commands for twinned crystals .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O, C–H···π) using Mercury software. For protonation ambiguities, refine occupancy ratios for alternative sites .

- Disorder Handling : Split models for disordered methoxy/pyridine groups with restrained bond distances.

Q. How do structural modifications at the pyridine and benzene rings influence intermolecular interactions and crystallographic packing?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Br at pyridine C3) to alter hydrogen-bond donor/acceptor capacity. Compare packing motifs via Hirshfeld surface analysis .

- Methoxy Position : The 6-methoxy group in N-(6-methoxypyridin-3-yl) derivatives stabilizes π-stacking but may reduce solubility. Replace with hydroxyl for hydrogen-bond diversification .

Q. What methodologies are recommended for reconciling discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Error Analysis : Quantify deviations in DFT-predicted vs. experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) or hybrid functionals (e.g., M06-2X) .

- Dynamic Effects : Use MD simulations to account for conformational flexibility impacting UV-Vis or IR spectra.

- Synchrotron Validation : Collect high-resolution XRD data to resolve bond-length disagreements >0.02 Å .

属性

IUPAC Name |

N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-10-5-3-4-6-12(10)19(16,17)15-11-7-8-13(18-2)14-9-11/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSUCWMJWWAHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。